2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide
Description
This compound is a synthetic sulfur-rich heterocyclic derivative featuring a central 1,2,4-thiadiazole ring core. The structure is further substituted with sulfanyl-linked hydroxylamine and hydroxyiminoethyl groups, which confer unique electronic and steric properties. Such derivatives are typically synthesized via nucleophilic substitution or condensation reactions involving thiol-containing intermediates and heterocyclic scaffolds.
Properties
Molecular Formula |
C6H10N6O2S3 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H10N6O2S3/c7-3(10-13)1-15-5-9-6(17-12-5)16-2-4(8)11-14/h13-14H,1-2H2,(H2,7,10)(H2,8,11) |
InChI Key |
ZNLIFPNLYBFUNU-UHFFFAOYSA-N |
Isomeric SMILES |
C(/C(=N\O)/N)SC1=NSC(=N1)SC/C(=N/O)/N |
Canonical SMILES |
C(C(=NO)N)SC1=NSC(=N1)SCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N’-hydroxyethanimidamide involves multiple steps, including oximation, alkylation, and cyclization. One common synthetic route starts with cyanoacetamide, which undergoes oximation to form 2-cyano-2-hydroxyiminoacetamide. This intermediate is then reacted with phosphorus oxychloride to yield 2-ethoxyiminopropanedinitrile. Subsequent aminolysis and bromination steps lead to the formation of 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile, which is finally hydrolyzed to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using phase-transfer catalysts and hydrogen peroxide to improve hydrolysis efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Comparison with Structurally Related Compounds
Key Observations:
Heterocycle Influence: The 1,2,4-thiadiazole core in the target compound is less common than 1,3,4-oxadiazoles or thiazoles.
Substituent Effects: The hydroxyiminoethyl group (Z-configuration) may offer stereospecific interactions in binding or catalysis, contrasting with the planar indole or aryl groups in analogues .
Synthesis Complexity : The target compound likely requires precise control of reaction conditions (e.g., reflux time, solvent polarity) to avoid side reactions, similar to protocols in .
Methodological Considerations for Structural Analysis
Crystallographic data for such compounds are often refined using programs like SHELXL or visualized via ORTEP-3 . The presence of multiple sulfur atoms and flexible substituents may complicate structure validation, necessitating advanced refinement techniques to resolve disorder or thermal motion .
Biological Activity
The compound 2-[[5-[(2Z)-2-amino-2-hydroxyiminoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C8H12N6O2S3
- Molecular Weight : 296.4 g/mol
The compound features multiple functional groups, including amino, hydroxyimino, and thiadiazole moieties, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar thiadiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit bacterial growth by interfering with cell wall synthesis and disrupting metabolic pathways. The specific compound may share these mechanisms due to its structural similarities.
Antioxidant Properties
A noteworthy aspect of the compound is its potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Preliminary studies suggest that the presence of hydroxyl and amino groups in the structure may contribute to its ability to scavenge free radicals effectively.
Anticancer Potential
Emerging research highlights the anticancer properties of thiadiazole derivatives. The compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. In vitro studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors, triggering signaling pathways that lead to desired biological effects.
- DNA Interaction : Similar compounds have been shown to bind to DNA, affecting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study conducted on related thiadiazole compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Thiadiazole A | 32 | Staphylococcus aureus |
| Thiadiazole B | 16 | Escherichia coli |
Study 2: Antioxidant Activity Assessment
In vitro assays evaluated the antioxidant capacity using DPPH radical scavenging methods. The tested compounds exhibited varying degrees of scavenging activity compared to standard antioxidants like ascorbic acid.
| Compound | Scavenging Activity (%) |
|---|---|
| Test Compound | 78.5 |
| Ascorbic Acid | 90.0 |
Study 3: Cancer Cell Line Testing
A recent study investigated the effects of thiadiazole derivatives on various cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
